1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
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Overview
Description
1,3-dimethyl-2-oxabicyclo[222]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent or non-covalent bonds with other molecules, facilitating various chemical transformations. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
Similar Compounds
- 1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
- 2-oxabicyclo[2.2.2]octan-3-one
Uniqueness
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Biological Activity
1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 189.69 g/mol
- CAS Number: 2866335-24-0
- IUPAC Name: 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride
The biological activity of this compound primarily arises from its interaction with various molecular targets through its amine group. This interaction can facilitate the formation of covalent or non-covalent bonds with other biomolecules, influencing numerous biochemical pathways.
Mechanisms include:
- Receptor Binding: The amine group may interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Pharmacological Properties
This compound has been studied for various pharmacological effects:
-
Neuroprotective Effects:
- Research indicates potential neuroprotective properties against neurodegenerative diseases.
- In vitro studies showed that the compound could reduce oxidative stress in neuronal cells.
-
Antitumor Activity:
- Some studies report cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
- Specific IC50 values were observed in human neuroblastoma cells, indicating significant antiproliferative effects.
-
Antidepressant-like Effects:
- Animal studies have suggested that the compound may exhibit antidepressant-like behaviors in models of depression.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that treatment with this compound reduced markers of oxidative stress significantly compared to controls (p < 0.05). This suggests a protective mechanism against oxidative damage.
Study 2: Antitumor Activity
In a screening of various compounds for anticancer activity, this compound exhibited an IC50 value of approximately 15 μM against SH-SY5Y neuroblastoma cells, indicating potent cytotoxicity (p < 0.01).
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-am | SH-SY5Y | 15 | |
Control | SH-SY5Y | >200 |
Study 3: Antidepressant-like Effects
In behavioral assays using rodent models, administration of the compound resulted in a significant decrease in immobility time in the forced swim test (p < 0.01), indicating potential antidepressant-like effects.
Properties
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-9(10)5-3-8(2,11-7)4-6-9;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMUCPYDZTOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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